molecular formula C22H28N6O2S2 B12754571 2,2'-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) CAS No. 124041-19-6

2,2'-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide)

Katalognummer: B12754571
CAS-Nummer: 124041-19-6
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: PRQBGLNZPMORLK-BKHCZYBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) is an organic compound known for its unique chemical structure and properties. It is commonly used in various fields such as chemistry, biology, and industry due to its versatile applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) typically involves the reaction of ethanedione with thiosemicarbazide derivatives. The reaction is usually carried out under acidic conditions with appropriate solvents and reaction times to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glyoxal bis(thiosemicarbazone): Similar in structure but with different substituents.

    1,2-Ethanedione bisthiosemicarbazone: Another related compound with distinct properties.

Uniqueness

2,2’-(1,2-Ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamide) stands out due to its unique ethoxyphenyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions.

Eigenschaften

CAS-Nummer

124041-19-6

Molekularformel

C22H28N6O2S2

Molekulargewicht

472.6 g/mol

IUPAC-Name

1-[(4-ethoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea

InChI

InChI=1S/C22H28N6O2S2/c1-3-29-19-9-5-17(6-10-19)15-23-21(31)27-25-13-14-26-28-22(32)24-16-18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H2,23,27,31)(H2,24,28,32)/b25-13+,26-14+

InChI-Schlüssel

PRQBGLNZPMORLK-BKHCZYBLSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OCC

Kanonische SMILES

CCOC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.